(2-Bromo-4-methoxyphenyl)methanamine hydrochloride
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Overview
Description
(2-Bromo-4-methoxyphenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H10BrNO·HCl. It is a derivative of methanamine, where the phenyl ring is substituted with a bromine atom at the second position and a methoxy group at the fourth position. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methoxyphenyl)methanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 4-methoxytoluene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the ortho position relative to the methoxy group.
Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with methanamine to replace the bromine atom with an amine group.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-methoxyphenylmethanamine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2-Bromo-4-methoxybenzaldehyde or 2-Bromo-4-methoxybenzoic acid.
Reduction: 4-Methoxyphenylmethanamine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(2-Bromo-4-methoxyphenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Bromo-4-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and bromine substituents can influence the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds or ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-methoxyphenyl)methanamine hydrochloride
- (2-Bromo-4-chlorophenyl)methanamine hydrochloride
- (3-Bromo-2-methoxyphenyl)methanamine hydrochloride
Uniqueness
(2-Bromo-4-methoxyphenyl)methanamine hydrochloride is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs. For example, the position of the bromine atom can influence the compound’s ability to undergo certain chemical reactions or interact with biological targets.
Properties
IUPAC Name |
(2-bromo-4-methoxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-11-7-3-2-6(5-10)8(9)4-7;/h2-4H,5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBGNHACHDSIAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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